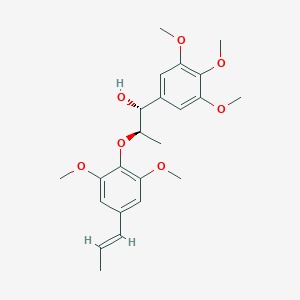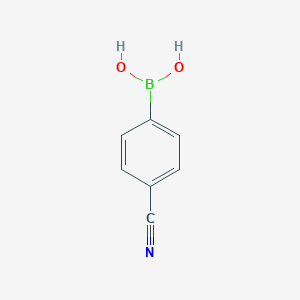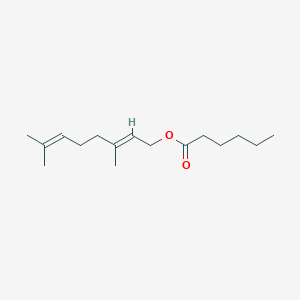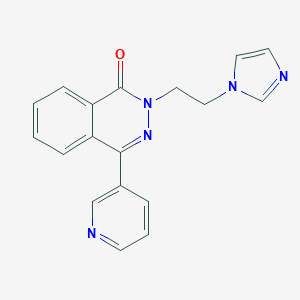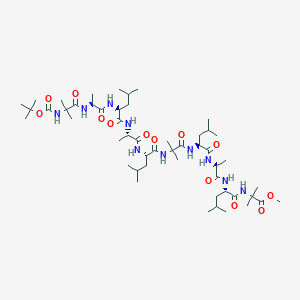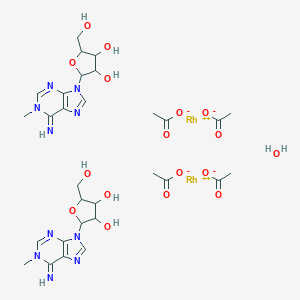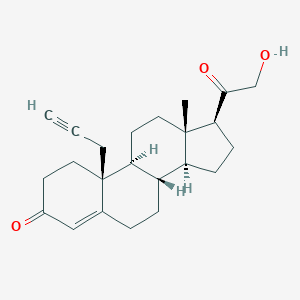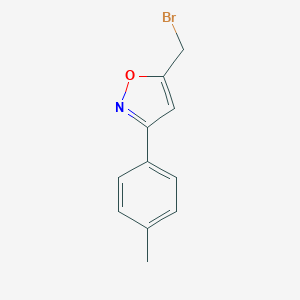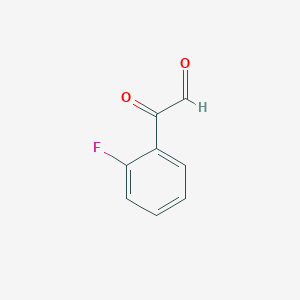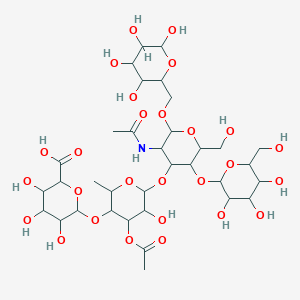
Capsular polysaccharides K87
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capsular polysaccharides (CPSs) are complex carbohydrates that are present on the surface of many bacteria. They are important virulence factors and play a critical role in the pathogenesis of bacterial infections. Capsular polysaccharides K87 is a type of CPS that has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
Capsular polysaccharides K87 works by inducing an immune response in the body. When the CPS is injected into the body, it is recognized by the immune system as a foreign substance. This triggers the production of antibodies that specifically target the CPS. These antibodies can then bind to the CPS on the surface of bacterial cells, preventing them from causing infection.
Biochemical and Physiological Effects:
Capsular polysaccharides K87 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines, which are important signaling molecules involved in the immune response. Additionally, CPS K87 has been shown to enhance the activity of phagocytic cells, which are responsible for engulfing and destroying bacterial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPS K87 in lab experiments is its ability to induce a strong immune response. This makes it an ideal tool for studying the immune system and its response to bacterial infections. However, one limitation of using CPS K87 is its potential variability in terms of purity and potency, which can affect the reproducibility of experimental results.
Orientations Futures
There are many potential future directions for research on capsular polysaccharides K87. One area of interest is the development of new vaccines that target multiple bacterial pathogens. Additionally, there is a need for further research on the mechanisms of action of CPS K87 and its effects on the immune system. Finally, there is a need for the development of new methods for the synthesis and purification of CPS K87, which could improve its effectiveness as a vaccine and diagnostic tool.
Conclusion:
Capsular polysaccharides K87 is an important tool for studying the immune system and its response to bacterial infections. It has many potential applications in the development of new vaccines and diagnostic tools. Further research is needed to fully understand the mechanisms of action of CPS K87 and its effects on the immune system.
Méthodes De Synthèse
Capsular polysaccharides K87 can be synthesized using a variety of methods. One common method is the extraction of the CPS from bacterial cultures followed by purification using various chromatographic techniques. Another method involves the chemical synthesis of the CPS using a series of chemical reactions.
Applications De Recherche Scientifique
Capsular polysaccharides K87 has been extensively studied for its potential use as a vaccine against bacterial infections. It has been shown to induce a strong immune response and provide protection against a variety of bacterial pathogens. Additionally, CPS K87 has been used as a diagnostic tool for the detection of bacterial infections.
Propriétés
Numéro CAS |
130815-82-6 |
|---|---|
Nom du produit |
Capsular polysaccharides K87 |
Formule moléculaire |
C34H55NO27 |
Poids moléculaire |
909.8 g/mol |
Nom IUPAC |
6-[6-[5-acetamido-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4-acetyloxy-5-hydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C34H55NO27/c1-7-24(59-33-22(48)18(44)19(45)28(62-33)29(50)51)27(55-9(3)39)23(49)34(54-7)61-26-13(35-8(2)38)31(53-6-12-15(41)16(42)20(46)30(52)56-12)58-11(5-37)25(26)60-32-21(47)17(43)14(40)10(4-36)57-32/h7,10-28,30-34,36-37,40-49,52H,4-6H2,1-3H3,(H,35,38)(H,50,51) |
Clé InChI |
XKFBVTGNPULLMG-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)O)O)O)O)NC(=O)C)O)OC(=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)O)O)O)O)NC(=O)C)O)OC(=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Synonymes |
capsular polysaccharides K87 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



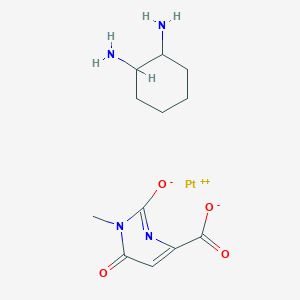
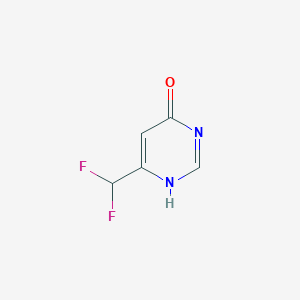
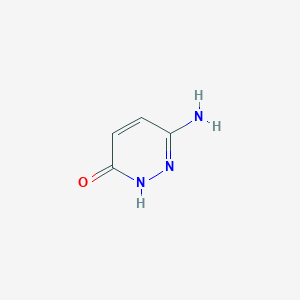
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
